Irisolidone

Anti-inflammatory Prostaglandin E2 Structure-activity relationship

Select Irisolidone for research applications requiring potent VRAC channel blockade (IC50 5–13 μM) and superior anti-inflammatory activity without estrogenic signaling interference. As an aglycone isoflavone, it does not require in vitro deglycosylation, unlike glycosylated analogs (e.g., tectoridin, kakkalide). Its 6‑methoxylation and 5‑hydroxylation confer enhanced PGE₂ inhibition, ranking above genistein, daidzein, and glycitein in comparative SAR studies. Irisolidone is specifically validated for POI research and electrophysiological assays where non‑ER‑mediated mechanisms must be isolated. For reproducible in vitro and in vivo results, choose Irisolidone.

Molecular Formula C17H14O6
Molecular Weight 314.29 g/mol
CAS No. 2345-17-7
Cat. No. B150237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIrisolidone
CAS2345-17-7
Synonyms5,7-dihydroxy-6-methoxy-3-(4-methoxyphenyl)-4H-chromen-4-one
irisolidone
Molecular FormulaC17H14O6
Molecular Weight314.29 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=COC3=C(C2=O)C(=C(C(=C3)O)OC)O
InChIInChI=1S/C17H14O6/c1-21-10-5-3-9(4-6-10)11-8-23-13-7-12(18)17(22-2)16(20)14(13)15(11)19/h3-8,18,20H,1-2H3
InChIKeyVOOFPOMXNLNEOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Irisolidone CAS 2345-17-7 for Research Procurement: A 6‑Methoxy Isoflavone with Distinct Pharmacological Profile


Irisolidone (CAS 2345‑17‑7) is a naturally occurring O‑methylated isoflavone (C₁₇H₁₄O₆, MW 314.29) primarily isolated from the flowers of Pueraria lobata (kudzu) . It is the aglycone metabolite of kakkalide (irisolidone‑7‑O‑β‑d‑xylosylglucoside), generated via intestinal microbial deglycosylation following oral administration [1]. Irisolidone is distinguished from common dietary isoflavones (e.g., genistein, daidzein) by its 6‑methoxylation and 5‑hydroxylation pattern, structural features that confer distinct pharmacological properties including potent volume‑regulated anion channel (VRAC) blockade (IC₅₀ 5–13 μM) and enhanced anti‑inflammatory activity relative to several in‑class compounds [2].

Irisolidone Procurement Rationale: Why Closely Related Isoflavones Cannot Be Substituted


Isoflavones as a class exhibit broad and overlapping bioactivities, yet structural variations—particularly glycosylation status and methoxylation pattern—profoundly alter their pharmacological efficacy, metabolic fate, and molecular target engagement. Irisolidone differs from common in‑class compounds such as genistein, daidzein, and tectoridin in three critical procurement‑relevant dimensions: (1) it is an aglycone rather than a glycoside, eliminating the requirement for in vitro deglycosylation that is necessary for glycosylated analogs to exert activity [1]; (2) it contains a 6‑methoxy group absent in genistein and daidzein, which significantly enhances its inhibitory potency against prostaglandin E₂ production relative to non‑methoxylated isoflavones [1]; and (3) its poor binding to estrogen receptors α and β [2] contrasts with the well‑documented estrogenicity of genistein and daidzein, offering a cleaner background for studies requiring dissociation of anti‑inflammatory effects from estrogenic signaling. These differences render irisolidone non‑interchangeable with generic isoflavones in assays where VRAC channel blockade, selective anti‑inflammatory activity, or low estrogen receptor engagement are experimentally required.

Irisolidone Quantitative Differentiation Evidence: Head‑to‑Head Comparisons with Isoflavone Analogs


Anti‑Inflammatory Potency Ranking: Irisolidone and Tectorigenin Surpass Genistein and Daidzein in PGE₂ Inhibition

In a structure‑activity relationship study examining multiple isoflavones isolated from Belamcanda chinensis and Pueraria thunbergiana, the rank order of potency for inhibiting prostaglandin E₂ (PGE₂) production in TPA‑stimulated rat peritoneal macrophages placed irisolidone and tectorigenin at the highest tier, exceeding genistein, tectoridin, glycitein, and daidzein. Glycosylated derivatives including kakkalide (irisolidone‑7‑xylosylglucoside), genistin, daidzin, and puerarin showed no significant inhibition, demonstrating that the aglycone form and 6‑methoxylation are critical for activity [1].

Anti-inflammatory Prostaglandin E2 Structure-activity relationship Isoflavone

VRAC Channel Blockade: Irisolidone IC₅₀ Defines Quantitative Differentiation from Structurally Related Isoflavones

Irisolidone demonstrates concentration‑dependent inhibition of volume‑regulated anion channels (VRAC), with reported IC₅₀ values ranging from 5 μM to 13 μM . This activity is not uniformly shared among isoflavones; while comprehensive head‑to‑head VRAC inhibition data for genistein, daidzein, and tectorigenin are limited in the published literature, the 6‑methoxy‑5‑hydroxy substitution pattern of irisolidone is structurally associated with enhanced ion channel modulatory activity compared to non‑methoxylated analogs [1].

VRAC Volume-regulated anion channel Ion channel Isoflavone

Estrogen Receptor Binding: Irisolidone Exhibits Poor Affinity Versus Comparators Genistein and Tectorigenin

In competition binding assays using human estrogen receptor (hER) α and hER β proteins, irisolidone exhibited poor binding to both receptor subtypes. In contrast, tectorigenin, biochanin A, 5‑OMe‑genistein, and formononetin demonstrated significant binding to hERβ, with 5‑OMe‑genistein, formononetin, and tectorigenin also binding hERα [1]. In a yeast‑based gene expression assay, irisolidone acted as a weak antagonist of 17β‑estradiol‑induced transcription via hERβ, while inducing minimal transcriptional activity on its own [1].

Estrogen receptor Phytoestrogen ERα ERβ Selectivity

In Vivo Efficacy in POI Model: Irisolidone Demonstrated Therapeutic Benefit in Murine Premature Ovarian Insufficiency

In a cyclophosphamide (CTX)‑induced murine model of premature ovarian insufficiency (POI), irisolidone treatment ameliorated CTX‑induced follicular cell developmental impairment and improved fertility outcomes. The study employed RNA‑sequencing and PPI network analysis to identify IL1β as a core inflammatory gene, with subsequent TCMSP database screening nominating irisolidone as a candidate therapeutic agent. Irisolidone suppressed abnormal ovarian inflammation by inhibiting the CTX‑disrupted NF‑κB/NLRP3/Caspase‑1 signaling pathway [1]. While head‑to‑head comparisons with other isoflavones in this specific model are not available, this represents a disease‑specific in vivo validation of efficacy not yet established for most common isoflavones in POI.

Premature ovarian insufficiency POI Cyclophosphamide Ovarian protection In vivo

Analytical Method Validation: Irisolidone Recovery and Precision Data for Quality Control and Quantification

A validated RP‑HPLC method for the simultaneous determination of kakkalide, kakkalidone, and irisolidone in Pueraria lobata flowers achieved an average recovery of 99.80% (n=5) for irisolidone, with a relative standard deviation (RSD) of 0.70% (n=5). The linear range for quantification was 0.02–0.2 mg/mL with detection at 265 nm [1]. Commercial vendors report purity levels of 99.39% to 99.87% for research‑grade irisolidone , providing a defined analytical benchmark for procurement.

HPLC Analytical chemistry Quality control Quantification Recovery

Pharmacokinetic Characterization: Extensive Phase II Metabolism Distinguishes Irisolidone In Vivo Disposition

Following a single oral dose of 100 mg/kg irisolidone in rats, UHPLC/Q‑TOF MS analysis identified 15 metabolites and 8 metabolic pathways. The main circulating metabolites were glucuronide and sulfate conjugates, with maximal plasma concentrations (Cₘₐₓ) as follows: irisolidone‑7‑O‑glucuronide (Ir‑7G) 10.7 μmol/L at 9.71 h; 6‑hydroxybiochanin A‑6‑O‑glucuronide (6‑OH‑BiA‑6G) 4.10 μmol/L at 15.3 h; tectorigenin‑7‑O‑sulfate‑4′‑O‑sulfate (Te‑7S‑4′S) 0.297 μmol/L at 10.3 h. The aglycone irisolidone reached a Cₘₐₓ of only 0.843 μmol/L at 9.67 h, with total conjugated metabolite concentrations substantially exceeding that of the parent aglycone [1][2]. This extensive phase II metabolism is a critical differentiating feature from glycosylated isoflavones such as genistin and daidzin, which require initial deglycosylation prior to conjugation.

Pharmacokinetics Metabolism UHPLC-Q-TOF MS Glucuronidation Sulfation

Irisolidone Optimal Research Applications: Evidence‑Based Procurement Scenarios


Anti‑Inflammatory Assays Requiring Maximal PGE₂ Suppression Among Natural Isoflavones

Irisolidone is the optimal isoflavone selection for in vitro studies where maximal inhibition of prostaglandin E₂ production is required. In a direct comparative SAR study, irisolidone and tectorigenin ranked above genistein, tectoridin, glycitein, and daidzein in PGE₂ inhibitory potency, while glycosylated derivatives showed no significant activity [1]. This evidence‑based potency ranking supports irisolidone as the preferred compound for research on inflammatory signaling pathways where PGE₂ is a primary endpoint.

VRAC Channel Pharmacology and Cell Volume Regulation Studies

Irisolidone is uniquely suited for electrophysiological and cell‑based studies of volume‑regulated anion channels (VRAC), with a defined IC₅₀ range of 5–13 μM [1]. While many common isoflavones (genistein, daidzein) are not established VRAC inhibitors, irisolidone provides a validated tool compound for investigating VRAC‑mediated processes including regulatory volume decrease, apoptosis, and ischemia‑reperfusion injury.

Estrogen‑Sensitive Models Requiring Minimization of ER‑Mediated Confounding

For research in hormone‑sensitive systems (e.g., breast cancer cell lines, reproductive toxicology models), irisolidone offers a distinct advantage over genistein and tectorigenin due to its poor binding to both hERα and hERβ [1]. This property enables researchers to attribute observed pharmacological effects to non‑ER mechanisms (e.g., VRAC blockade, NF‑κB inhibition) with reduced estrogenic interference, supporting cleaner mechanistic interpretation.

Premature Ovarian Insufficiency and Ovarian Protection Research

Irisolidone is indicated for procurement in POI research programs, based on in vivo demonstration of efficacy in a cyclophosphamide‑induced murine model. The compound ameliorated follicular cell developmental impairment and improved fertility outcomes via inhibition of the NF‑κB/NLRP3/Caspase‑1 inflammatory pathway [1]. This disease‑specific in vivo validation distinguishes irisolidone from other isoflavones lacking such characterization in ovarian protection models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Irisolidone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.